1,7-Naphthyridine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPBYCKNGPDLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Pharmacological Applications of 1,7 Naphthyridine 4 Carboxylic Acid
Targeting Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a significant target for therapeutic intervention. nih.govelifesciences.org Inhibition of DHODH leads to pyrimidine depletion, which in turn halts the cell cycle in the S-phase. nih.gov
Mechanism of DHODH Inhibition by 1,7-Naphthyridine-4-carboxylic Acid Analogues
Analogues of this compound have been designed as potent inhibitors of human DHODH. Their mechanism of action is rooted in their ability to form specific interactions within the enzyme's binding pocket. A key interaction involves the formation of a novel hydrogen bond between the naphthyridine scaffold and the amino acid residue Y356. nih.govosti.gov This interaction is a result of strategic structural modifications aimed at engaging with key residues that are not utilized by older inhibitors. The carboxylic acid moiety of these analogues is also crucial, as it typically forms a salt bridge with an arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the binding site, anchoring the inhibitor. nih.gov
Structure-Guided Design of DHODH Inhibitors
The development of 1,7-naphthyridine-based DHODH inhibitors has been heavily reliant on structure-guided design principles. nih.govosti.gov By analyzing the co-crystal structures of DHODH with earlier inhibitors like Brequinar, researchers identified potential amino acid residues for forming new, favorable interactions. nih.gov Specifically, residues T63 and Y356 were identified as suitable targets for novel hydrogen-bonding interactions. nih.govosti.gov This led to a "scaffold hopping" approach, where the quinoline (B57606) core of previous inhibitors was replaced with a 1,7-naphthyridine (B1217170) ring system. portico.org This modification was specifically designed to create a new hydrogen bond with Y356, thereby enhancing the inhibitor's potency and specificity. nih.govportico.org
Preclinical Efficacy Studies of DHODH Inhibitors
Preclinical studies have demonstrated the potential of this compound analogues as DHODH inhibitors. These compounds have shown potent inhibition of the DHODH enzyme in biochemical assays. portico.org For instance, several 1,7-naphthyridine analogues have exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity. portico.org While specific in vivo efficacy data for this compound itself is limited in the provided context, related quinoline-based analogues have shown significant oral bioavailability and favorable elimination half-lives in preclinical models, supporting the potential for further development of this class of compounds. nih.govosti.gov
| Compound | Target | IC50 (nM) |
| 1,7-Naphthyridine Analogue 9 | DHODH | 28.3 ± 3.3 |
| 1,7-Naphthyridine Analogue 10 | DHODH | 21.2 ± 3.9 |
| 1,7-Naphthyridine Analogue 11 | DHODH | 11.8 ± 0.90 |
Data sourced from a study on the design of novel DHODH inhibitors. portico.org
Comparison with Other DHODH Inhibitors (e.g., Brequinar)
Brequinar is a well-characterized DHODH inhibitor that has been extensively studied. nih.gov While potent, Brequinar failed to show significant efficacy in several clinical trials for solid tumors. nih.govacs.org The this compound analogues were designed to improve upon the properties of Brequinar. nih.gov A key difference lies in the interaction with the DHODH binding pocket. While Brequinar's interactions are primarily within a hydrophobic channel, the newer 1,7-naphthyridine analogues form an additional, novel hydrogen bond with Y356. nih.gov This enhanced interaction may contribute to their high potency. Furthermore, some of the newer quinoline-based analogues, from which the 1,7-naphthyridines were developed, have a lower calculated lipophilicity (cLogP) compared to Brequinar, a property that can be advantageous for drug development. portico.org
| Compound | Target | IC50 (nM) | Key Interaction |
| Brequinar | DHODH | 1.8 | Hydrophobic interactions, salt bridge with R136 |
| 1,7-Naphthyridine Analogue 9 | DHODH | 28.3 ± 3.3 | Novel H-bond with Y356 |
Comparative data for Brequinar and a 1,7-naphthyridine analogue. portico.org
Antimicrobial Activities
The naphthyridine scaffold is a well-established pharmacophore in the field of antimicrobial agents. The 4-oxo-1,8-naphthyridine-3-carboxylic acid core is the foundational structure for several antibacterial drugs. nih.gov
Spectrum of Antimicrobial Efficacy
Derivatives of naphthyridine carboxylic acids have demonstrated a broad spectrum of antibacterial activity. The first clinically used drug from this class was nalidixic acid, which was effective against Gram-negative bacteria and primarily used for urinary tract infections. nih.gov The mechanism of action for nalidixic acid and its derivatives involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov Subsequent structural modifications, such as the introduction of a fluorine atom and a piperazine (B1678402) ring, led to the development of compounds like enoxacin (B1671340), which exhibit a wider range of activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has also explored derivatives with activity against multidrug-resistant strains of bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus. nih.gov
| Compound | Class | Spectrum of Activity |
| Nalidixic acid | 1,8-Naphthyridine (B1210474) | Gram-negative bacteria |
| Enoxacin | 1,8-Naphthyridine | Gram-positive and Gram-negative bacteria |
| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 1,8-Naphthyridine | Multidrug-resistant S. aureus and S. epidermidis |
Examples of antimicrobial naphthyridine derivatives and their activity. nih.gov
Mechanistic Investigations of Antimicrobial Action
The antimicrobial effect of naphthyridine carboxylic acid derivatives, particularly those belonging to the fluoroquinolone class, is primarily attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication. ontosight.ai The core mechanism involves the disruption of DNA gyrase (a type II topoisomerase) and topoisomerase IV. ontosight.ainih.govmdpi.com
These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for initiating replication. nih.gov Topoisomerase IV, on the other hand, is essential for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells. nih.gov By forming a stable complex with the enzyme-DNA intermediate, this compound derivatives effectively block these processes, leading to a rapid cessation of DNA synthesis and ultimately, bacterial cell death. ontosight.ainih.gov This targeted action against bacterial enzymes accounts for their selective toxicity. nih.gov
Activity against Resistant Bacterial Strains
A significant area of investigation for naphthyridine derivatives has been their efficacy against bacteria that have developed resistance to existing antibiotics. Research has demonstrated that certain derivatives of the closely related 1,8-naphthyridine scaffold exhibit potent activity against a range of multi-drug resistant (MDR) pathogens. nih.govnih.gov
For instance, novel fluoroquinolone analogues incorporating a fused nih.govnih.govmdpi.com-triazine ring have shown significant inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug-resistant Escherichia coli. nih.gov Similarly, other derivatives have displayed very good antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and were comparable to or more potent than existing drugs like ciprofloxacin (B1669076) and vancomycin (B549263) against certain strains of S. aureus and Staphylococcus epidermidis. nih.gov Some compounds have also shown high activity against antibiotic-resistant Enterococcus strains. nih.gov While much of the detailed data pertains to the 1,8-naphthyridine isomer, it highlights the potential of the broader naphthyridine class in addressing the challenge of antimicrobial resistance. nih.govmdpi.com
Table 1: Activity of Naphthyridine Derivatives Against Resistant Bacteria
| Compound Class | Resistant Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| nih.govnih.govmdpi.comtriazino[3,4-h] nih.govmdpi.comnaphthyridine-8-one-7-carboxylic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), multi-drug-resistant Escherichia coli | Exhibited significant inhibitory activities. | nih.gov |
| 1-Cyclopropyl-6-fluoro-7-(substituted)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives | Multidrug-resistant Streptococcus pneumoniae, S. aureus, Staphylococcus epidermidis | Showed very good to comparable activity against MDR strains when compared to ciprofloxacin and vancomycin. | nih.gov |
Other Investigated Biological Activities
Beyond their antimicrobial properties, derivatives of the naphthyridine core have been explored for a variety of other therapeutic applications.
Potential in Anti-inflammatory Research
Derivatives of naphthyridines have shown promise as anti-inflammatory agents. nih.govtandfonline.com Specific research has focused on the optimization of 1,7-naphthyridine derivatives as inhibitors of phosphodiesterase-4 (PDE4). acs.orgresearchgate.net PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses inflammatory responses. researchgate.net This line of research led to the identification of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid as a potent and selective PDE4 inhibitor developed for its potential use in treating chronic obstructive pulmonary disease (COPD), a major inflammatory airway disease. acs.org Other studies on related nih.govnih.govmdpi.comtriazolo[4,3-a] nih.govmdpi.comnaphthyridine derivatives have also demonstrated anti-inflammatory and analgesic effects, potentially through a cyclooxygenase (COX)-independent mechanism. nih.gov
Applications in Anti-tumor and Cancer Stem Cell Research
The naphthyridine scaffold is a key component in several compounds investigated for their anticancer activity. nih.govekb.eg Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells. nih.govekb.eg One compound, Voreloxin, which contains a 1,8-naphthyridine core, reached clinical trials for its activity against acute myeloid leukemia. ekb.egresearchgate.net
Research into 1,7-naphthyridin-4-one derivatives has identified them as potential anticancer agents due to their ability to inhibit cdc25 phosphatase, an enzyme that plays a crucial role in cell cycle progression. insilico.eu Furthermore, extensive structure-activity relationship studies have been conducted on 1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, leading to the development of AG-7352 (SNS-595), which demonstrated potent cytotoxicity against human tumor cell lines, superior to the established drug etoposide. insilico.euacs.org These findings underscore the versatility of the naphthyridine scaffold in developing new oncologic therapies. nih.govnih.gov
Table 2: Selected Naphthyridine Derivatives in Anticancer Research
| Compound/Derivative Class | Cancer Cell Line(s) | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|
| 1,7-Naphthyridin-4-one derivatives | Not specified | Inhibition of cdc25 phosphatase | insilico.eu |
| AG-7352 (SNS-595) | Human tumor cell lines | Topoisomerase II inhibition | insilico.euacs.org |
| Halogen substituted 1,8-naphthyridine-3-carboxamide derivatives | MIAPaCa (pancreatic), K-562 (leukemia), PA-1 (ovarian) | Not specified, cytotoxic | tandfonline.com |
| nih.govnih.govmdpi.comtriazino[3,4-h] nih.govmdpi.comnaphthyridine derivatives | SMMC-7721 (hepatoma), L1210 (murine leukemia), HL60 (human leukemia) | Anti-cell proliferation | nih.gov |
Research on Antioxidant Properties
Several studies have evaluated 1,8-naphthyridine derivatives for their antioxidant potential. tandfonline.comresearchgate.net The free radical scavenging activity of newly synthesized compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. In one study, a series of spiro β-Lactams and thiazolidinones possessing a 1,8-naphthyridine moiety were synthesized, and a free radical scavenging assay showed that all the synthesized compounds exhibited significant antioxidant activity. researchgate.net Specifically, compounds with electron-withdrawing groups, such as nitro groups, at the para position of a phenyl ring demonstrated the highest antioxidant activity, with IC50 values comparable to the standard, ascorbic acid. researchgate.netresearchgate.net This suggests that the naphthyridine nucleus can be a valuable template for designing novel antioxidant agents. tandfonline.com
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the naphthyridine scaffold. Research has identified key structural features that influence the biological activity of 1,7- and 1,8-naphthyridine-4-carboxylic acid derivatives.
For Antimicrobial Activity:
The 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is considered essential for antimicrobial action. researchgate.netresearchgate.net
Substitution at N-1: An alkyl group, particularly a small one like cyclopropyl, or a substituted aryl group (e.g., 2,4-difluorophenyl) at the N-1 position is generally required for good antibacterial efficacy. nih.govresearchgate.netresearchgate.net
Substitution at C-7: This position is a critical site for modification. The introduction of various amine-containing rings, such as piperazinyl or 3-aminopyrrolidinyl groups, significantly enhances antibacterial activity, particularly against Gram-negative bacteria. nih.govresearchgate.net
Substitution at C-6: The presence of a fluorine atom at the C-6 position generally increases antibacterial potency. nih.govresearchgate.net
For Anticancer Activity:
Substitution at C-2: For certain 1,8-naphthyridine series, a naphthyl ring at the C-2 position was found to be important for cytotoxicity. nih.gov
The Naphthyridine Core: The C-1 NH and C-4 carbonyl groups of the naphthyridine ring itself have been identified as important for cytotoxic activity in some series. nih.gov
Substitution at C-7: Similar to antimicrobial agents, aminopyrrolidine derivatives at the C-7 position have been shown to yield more potent cytotoxic activity compared to other amine substituents. acs.org
Substitution at C-5 and C-6: In one study on 1,8-naphthyridines, a 6-unsubstituted derivative showed more potent cytotoxicity than its 6-fluoro analogue. acs.org Introducing a chloro or trifluoromethyl group at C-5 was found to decrease activity. acs.org
Fused Ring Systems: For tricyclic fluoroquinolones, it was noted that compounds with electron-donating groups on an attached benzene (B151609) ring had stronger antibacterial activity, whereas those with electron-withdrawing groups displayed more potent antitumor activity. nih.gov
These SAR insights are invaluable for the rational design of new this compound derivatives with improved potency and selectivity for various therapeutic targets.
Elucidation of Key Pharmacophoric Features
The biological activity of this compound derivatives is intrinsically linked to a core set of structural features that define their pharmacophore. These features enable the molecules to interact with specific biological targets, such as enzymes and receptors, with high affinity and selectivity.
A fundamental pharmacophoric element is the planar 1,7-naphthyridine ring system itself, which serves as a rigid scaffold to orient the various substituents in a defined three-dimensional space. The nitrogen atoms within this bicyclic structure can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target protein.
The carboxylic acid group at the C-4 position is a crucial feature for the activity of many derivatives. This group can participate in vital electrostatic interactions, such as hydrogen bonding and salt bridge formation, with amino acid residues in the active site of the target protein. For instance, in the design of dihydroorotate dehydrogenase (DHODH) inhibitors, the carboxylic acid moiety is considered part of the essential pharmacophore responsible for key binding interactions. nih.gov
In certain classes of inhibitors, other specific atoms or groups are critical for activity. For example, in a series of 1,7-naphthyridine N-oxides designed as p38 MAP kinase inhibitors, the N-oxide oxygen was found to be essential for biological activity and a key determinant of selectivity against other kinases. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies on cytotoxic naphthyridine derivatives have highlighted the importance of the C-1 NH and C-4 carbonyl groups for their activity. nih.govkjpp.net
Impact of Substituent Modifications on Biological Activity
The biological activity, potency, and selectivity of this compound derivatives can be finely tuned by the strategic placement of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in understanding the effects of these modifications.
Modifications at the C-6 and C-8 positions of the 1,7-naphthyridine ring have been shown to significantly influence the pharmacological properties of these compounds. In the development of SOS1 inhibitors, a scaffold hopping strategy from a quinoline to a 1,7-naphthyridine core was employed to address metabolic instability and hERG liability issues. nih.gov The introduction of the nitrogen at the 7-position allowed for better tolerance of C-linked cyclic substituents at the C-6 position compared to the quinoline scaffold. nih.gov
For a series of phosphodiesterase 4 (PDE4) inhibitors, substitution at the 6-position was key in modulating in vivo clearance rates without compromising affinity. acs.org For instance, introducing a heteroatom into a cyclohexyl ring at this position led to a considerable increase in clearance. acs.org
In the context of DHODH inhibitors, the introduction of a CF3 substituent at the C-6 position of the 1,7-naphthyridine scaffold was successfully achieved, highlighting the potential for further SAR evaluation at this position. nih.gov
For many this compound derivatives, a phenyl ring is a common substituent, and its decoration with various groups plays a critical role in modulating potency. In a series of PIP4K2A inhibitors, small substituents on a peripheral phenyl ring were generally well-tolerated at the ortho, meta, and para positions. acs.org Specifically, an ortho-fluorine or a methyl ether group led to a twofold improvement in potency. acs.org The SAR observed in the carboxamide series was found to translate well to the carboxylic acid series. acs.org
For DHODH inhibitors, the substitution pattern on a pyridine (B92270) ring substituent was also explored. The position of a nitrogen atom within the pyridine ring was shown to be important, suggesting a potential interaction with the target enzyme. nih.gov Both electron-withdrawing (e.g., CF3) and electron-donating (e.g., methyl) groups were investigated, with results indicating that both electronic and steric effects play a role in determining potency. nih.gov
Below are interactive tables summarizing the structure-activity relationships for different series of 1,7-naphthyridine derivatives.
| Compound | R1 | SOS1 HTRF IC50 (nM) | p-ERK IC50 (nM) |
|---|---|---|---|
| 10a | (S)-tetrahydrofuran-3-olyl | 13 | 512 |
| 10c | 4-hydroxypiperidin-1-yl | 3.9 | 145 |
| 10e | (R)-3-hydroxypyrrolidin-1-yl | 3.4 | 142 |
| 10f | 3-hydroxyazetidin-1-yl | 2.6 | 104 |
| 10i | 4-acetamidopiperidin-1-yl | 111 | >10000 |
| Compound | R | DHODH IC50 (nM) |
|---|---|---|
| 46 | H | 28.3 ± 3.3 |
| 47 | 2'-F | 281 ± 48 |
| 48 | 3'-F | 38.9 ± 5.9 |
| 49 | 4'-F | 43.1 ± 7.2 |
Rational Design Principles for Enhanced Potency and Selectivity
The development of potent and selective this compound-based drugs relies on a set of rational design principles that guide the optimization process. These principles often involve a structure-based approach, where the three-dimensional structure of the target protein is used to design molecules that fit snugly into the binding site and form favorable interactions.
One key principle is the strategic introduction of substituents to form new, favorable interactions with the target protein. For example, in the design of DHODH inhibitors, analogues were designed to form new electrostatic interactions, such as hydrogen bonds, with specific amino acid residues like T63 and Y356 in the binding pocket. nih.gov This led to the discovery of a 1,7-naphthyridine derivative that forms a novel hydrogen bond with Y356, demonstrating the success of this approach. nih.gov
Another important design strategy is the modification of the scaffold to improve pharmacokinetic properties, such as solubility and metabolic stability. In the development of PDE4 inhibitors, a flat, highly aromatic parent compound with poor pharmacokinetic properties was optimized by breaking up the aromatic system to introduce a more three-dimensional structure. acs.org This was hypothesized to disrupt crystal packing and improve the dissolution rate, ultimately leading to a clinical candidate with exemplary pharmacokinetic properties. acs.orgacs.org
Furthermore, medicinal chemists often employ scaffold hopping, where the core structure of a known inhibitor is replaced with a different, but structurally related, scaffold to improve properties or circumvent intellectual property. The successful transition from a quinoline to a 1,7-naphthyridine core in the development of SOS1 inhibitors is a prime example of this strategy, which led to compounds with improved pharmacokinetic profiles. nih.gov
Blocking sites of metabolism is another critical design principle. For a series of 1,6-naphthyridine (B1220473) CDK8/19 inhibitors, rapid metabolism by aldehyde oxidase was a significant issue. This was successfully addressed by the introduction of an amino substituent at a position that blocked this metabolic pathway. acs.org
Advanced Characterization and Analytical Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural elucidation and confirmation of the molecular formula of 1,7-naphthyridine-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. tubitak.gov.tr Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of a related 1,8-naphthyridine-3-carboxamide derivative, characteristic signals corresponding to the aromatic protons on the naphthyridine core and substituent groups are observed. semanticscholar.org For instance, the chemical shifts (δ) and coupling constants (J) of the protons on the fused pyridine (B92270) rings are unique and allow for the unambiguous assignment of their positions. The presence of a carboxylic acid proton can also be identified, often as a broad singlet that is exchangeable with D₂O.
Table 1: Representative ¹H NMR Data for a Naphthyridine Carboxamide Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 9.15 | s | - |
| H5 | 8.67 | dd | - |
| H7 | 8.90 | dd | - |
| H6 | 7.62 | m | - |
| Phenyl-H | 7.15-7.37 | m | - |
| CH₂ | 5.81 | s | - |
| NH | 9.80 | d | - |
Source: Adapted from a study on 1,8-naphthyridine-3-carboxamide derivatives. semanticscholar.org
Mass Spectrometry (MS) for Purity and Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to deduce the elemental composition with a high degree of confidence.
The compound, with a molecular formula of C₉H₆N₂O₂, has a calculated molecular weight of 174.16 g/mol . In mass spectrometry, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 175.0502 in positive ion mode. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner. The purity of the compound can also be assessed by the absence of significant signals from impurities. semanticscholar.orgrsc.org
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for both the purification of this compound from reaction mixtures and the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of this compound and for its isolation on a preparative scale. bldpharm.comgoogle.com By utilizing a suitable stationary phase (e.g., C18) and a mobile phase gradient, HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities. researchgate.net
The purity is typically determined by integrating the peak area of the compound of interest and expressing it as a percentage of the total peak area in the chromatogram. A high purity level, often greater than 95%, is generally required for subsequent applications. Preparative HPLC can be used to isolate the pure compound from a crude reaction mixture, yielding a highly purified sample for further studies. google.com
Liquid Chromatography-Mass Spectrometry (LCMS) for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for monitoring the progress of chemical reactions that synthesize this compound. acs.org
By taking small aliquots from the reaction mixture at different time points and analyzing them by LCMS, chemists can track the consumption of starting materials and the formation of the desired product. nih.gov The mass spectrometer provides real-time confirmation of the molecular weight of the product peak in the chromatogram, ensuring that the correct compound is being formed. This allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize the yield and purity of the final product.
Crystallographic Analysis
X-ray crystallography provides the most definitive structural information for a crystalline compound like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
While direct crystallographic data for the parent this compound may be limited, studies on related naphthyridine derivatives have been conducted. acs.org This analysis confirms the planarity of the fused ring system and provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. These interactions are crucial in understanding the solid-state packing and physical properties of the compound.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the principal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method involves directing X-rays onto a crystalline sample and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing a detailed molecular architecture. Furthermore, XRD reveals the crystal packing, identifying intermolecular interactions such as hydrogen bonds and π-stacking that govern the solid-state properties of the compound.
While XRD is a critical tool for characterization, a review of published scientific literature indicates that specific, publicly available crystallographic data for the parent compound, this compound, is limited. Studies on related isomers, such as 1,7-naphthyridine-3-carboxylic acid, have also noted that crystallographic data for the parent compounds can be sparse, with research often focusing on derivatized forms or salts which may have different crystallization properties. For instance, derivatives of the related 1,8-naphthyridine (B1210474) core have been successfully characterized, revealing crystal systems and intermolecular hydrogen bonding patterns. google.comtubitak.gov.tr The lack of available data for the parent this compound highlights an area for future research to fully characterize its solid-state properties.
Co-crystal Structures with Biological Targets
Understanding how a molecule interacts with its biological target is fundamental for structure-based drug design. X-ray crystallography of a co-crystal, where a ligand is bound to its target protein, provides an atomic-level snapshot of this interaction. This information is invaluable for optimizing inhibitor potency and selectivity.
In a significant advancement, a derivative of this compound has been co-crystallized with its biological target, human Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov The specific derivative, 2-([1,1′-biphenyl]-4-yl)-3-methyl-1,7-naphthyridine-4-carboxylic acid (compound 46), was developed as a potent inhibitor of DHODH. nih.gov
The analysis of the co-crystal structure revealed critical binding interactions. A key finding was the formation of a novel hydrogen bond between the 1,7-naphthyridine (B1217170) core of the inhibitor and the amino acid residue Tyrosine 356 (Y356) of the DHODH protein. nih.gov This specific interaction was a result of targeted structural optimization and demonstrates the utility of the 1,7-naphthyridine scaffold in forming new, favorable contacts within the enzyme's binding pocket. nih.gov The carboxylate group of the inhibitor is also crucial, forming important interactions within the binding site, a feature common to this class of DHODH inhibitors. nih.gov
The detailed crystallographic data for this co-crystal structure provides a blueprint for the rational design of next-generation DHODH inhibitors based on the this compound scaffold.
Table 1: Crystallographic Data for 2-([1,1′-biphenyl]-4-yl)-3-methyl-1,7-naphthyridine-4-carboxylic acid in complex with human DHODH
| Parameter | Value |
| PDB ID | 6CJE |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.85 Å |
| Ligand(s) | 2-([1,1'-biphenyl]-4-yl)-3-methyl-1,7-naphthyridine-4-carboxylic acid |
| Target Protein | Dihydroorotate dehydrogenase (quinone), human |
| Key Interaction | Hydrogen bond with Tyrosine 356 (Y356) |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of naphthyridine derivatives. These computational methods provide a lens to examine the electronic landscape and predict the reactivity of molecules like 1,7-Naphthyridine-4-carboxylic acid.
Electronic Structure Analysis
The electronic structure of the 1,7-naphthyridine (B1217170) core is characterized by a delocalized π-electron system across its fused pyridine (B92270) rings. The presence of the electron-withdrawing carboxylic acid group at the 4-position further polarizes this electron cloud. Studies on similar naphthyridine carboxylic acids have utilized DFT calculations to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This analysis is crucial for understanding the molecule's electronic transitions and charge transfer characteristics. nih.gov For instance, in a related compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, the HOMO and LUMO energies were calculated to understand its electronic properties and reactivity. nih.gov
Reactivity Predictions
Quantum chemical calculations can predict the reactivity of different sites within the this compound molecule. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atoms within the naphthyridine rings influences the molecule's susceptibility to nucleophilic and electrophilic attack. For example, the chlorine atom in 4-Chloro-1,7-naphthyridine-2-carboxylic acid is activated for nucleophilic aromatic substitution due to the electron-withdrawing effects of the naphthyridine core and the carboxylic acid group. smolecule.com
Fukui function analysis, a concept derived from DFT, can be employed to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov This information is invaluable for predicting the outcomes of chemical reactions and for designing synthetic routes to novel derivatives.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the molecular basis of a drug's mechanism of action and for designing new, more potent inhibitors.
Binding Mode Predictions for Biological Targets
Molecular docking studies have been successfully used to predict the binding modes of 1,7-naphthyridine derivatives with various biological targets. For instance, a study on 1,7-naphthyridine analogues as inhibitors of PIP4K2A, a lipid kinase implicated in cancer, used molecular docking to understand the structural basis of their inhibitory activity. nih.gov The results indicated that these compounds bind within the ATP binding site of the enzyme. acs.org
In another significant study, molecular docking was employed to guide the design of 1,7-naphthyridine-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. nih.gov The docking simulations predicted that the 1,7-naphthyridine core could form a crucial hydrogen bond with the tyrosine residue Y356 in the enzyme's active site. nih.gov This prediction was later confirmed by X-ray crystallography of the protein-ligand complex (PDB ID: 6CJG), validating the accuracy of the docking model. nih.govrcsb.org
Table 1: Predicted Binding Interactions of 1,7-Naphthyridine Derivatives
| Compound/Derivative | Target Protein | Predicted Key Interactions | Reference |
| 1,7-Naphthyridine analogue | PIP4K2A | Hydrogen bonding, pi-pi interactions, pi-cation interactions | nih.gov |
| This compound derivative | Dihydroorotate Dehydrogenase (DHODH) | Hydrogen bond with Y356 | nih.gov |
Elucidation of Hydrogen Bonding and Other Interactions
The detailed analysis of ligand-protein interactions is a key outcome of molecular docking studies. For 1,7-naphthyridine derivatives, hydrogen bonds, pi-pi stacking, and hydrophobic interactions are commonly observed.
In the case of the DHODH inhibitors, the docking studies specifically highlighted the potential for a hydrogen bond between the N7 nitrogen of the 1,7-naphthyridine core and the hydroxyl group of tyrosine 356. nih.gov This interaction was a novel finding and a direct result of the structure-guided design approach. nih.gov The co-crystal structure later confirmed this hydrogen bond, demonstrating the power of computational methods in rational drug design. nih.govrcsb.org
Similarly, for the PIP4K2A inhibitors, molecular docking revealed that the most active compounds formed conventional hydrogen bonds, as well as pi-pi and pi-cation interactions with various amino acid residues within the kinase's active site. nih.gov The introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core in some analogues was predicted to create an additional halogen interaction with a phenylalanine residue, leading to improved potency. acs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. MD simulations can assess the stability of the predicted binding pose and calculate binding free energies.
While specific MD simulation studies focusing solely on this compound are not extensively reported in the provided context, the application of this technique to similar naphthyridine derivatives highlights its importance. For example, MD simulations have been used to study the binding of 1,8-naphthyridine (B1210474) derivatives to the human serotonin (B10506) transporter (hSERT), establishing the stability of the ligand in the active site. nih.govacs.org In studies of other enzyme inhibitors, MD simulations have been used to confirm the stability of binding modes and interaction patterns observed in docking studies. researchgate.netnih.gov Such simulations would be a valuable next step in further characterizing the interactions of this compound with its biological targets.
Conformational Analysis and Flexibility
The conformational landscape of this compound and its derivatives is a key determinant of their biological function. The relative orientation of the carboxylic acid group with respect to the naphthyridine ring system, as well as the flexibility of any substituents, can significantly influence how these molecules interact with their biological targets.
Conformational analysis of derivatives of the closely related 2,7-naphthyridine (B1199556) has been performed using quenched molecular dynamics simulations. mdpi.com This approach allows for the exploration of the potential energy surface of the molecule to identify low-energy conformers. mdpi.com Such studies have revealed that the steric hindrance between different parts of the molecule can significantly influence the reactivity of certain positions on the naphthyridine ring. mdpi.com For instance, in the case of 2,5,9,12-tetraethylbenzo[f]quinolino[3,4-b] nih.govresearchgate.netnaphthyridine-6,8(5H,9H)-dione, a complex derivative, the flexibility of the ethyl groups leads to a variety of possible conformers, with steric hindrances limiting the accessible conformations. bohrium.com Theoretical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have shown that specific dihedral angles for the ethyl fragments are preferred in the most stable conformers. bohrium.com
The flexibility of the naphthyridine scaffold is an important characteristic. While the core ring system possesses a degree of rigidity due to its aromatic nature, the substituents attached to it can exhibit considerable flexibility. rsc.org This flexibility allows the molecule to adopt different conformations to fit into the binding pockets of various enzymes and receptors. rsc.org For example, a flexible 1,8-naphthyridyl derivative has been shown to adopt different chelating and bridging modes when forming complexes with metal ions. rsc.org
Protein-Ligand Complex Stability
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of ligands, such as this compound derivatives, to their protein targets. These methods provide detailed information about the stability of the resulting protein-ligand complexes and the key intermolecular interactions that govern binding affinity.
In a study of 1,7-naphthyridine analogues as inhibitors of the kinase PIP4K2A, molecular docking was used to gain structural insight into their inhibitory activity. nih.gov The results indicated that hydrogen bonding, pi-pi interactions, and pi-cation interactions were crucial for the binding of these inhibitors to the receptor. nih.gov Specifically, the crystal structure of a potent inhibitor bound to PIP4K2A revealed a hydrogen bond between the nitrogen at position 7 of the naphthyridine ring and the backbone nitrogen of a valine residue in the kinase hinge region. acs.org Additionally, a T-shaped pi-stacking interaction was observed between the naphthyridine ring and a phenylalanine side chain. acs.org The carboxylic acid group was found to form important hydrogen bonds and salt-bridge interactions with threonine and lysine (B10760008) residues. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead candidates.
Predictive Models for Biological Activity
Several QSAR studies have been conducted on naphthyridine derivatives to develop predictive models for various biological activities, including anticancer and antiviral effects. researchgate.netkoreamed.orginsilico.eu These models are typically built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode different aspects of the molecules' structures.
For a series of 1,7-naphthyridine analogues with inhibitory activity against PIP4K2A, various machine learning algorithms, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), were employed to develop QSAR models. nih.gov The SVM model demonstrated excellent performance in predicting the inhibitory activity. nih.gov Similarly, for a set of 1,8-naphthyridine derivatives with anticancer activity, 3D-QSAR models were developed using the comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) methods. koreamed.org These models yielded high predictive power, as indicated by their statistical parameters. koreamed.org
The predictive ability of these QSAR models is crucial for virtual screening and the design of novel inhibitors. For example, a QSAR model for 1,3,4-oxadiazole (B1194373) substituted naphthyridine derivatives as HIV-1 integrase inhibitors was developed using stepwise multiple linear regression. researchgate.net Another study on naphthyridine derivatives as HIV-1 integrase inhibitors utilized a combination of "quantum and molecular mechanical" descriptors to improve the predictive power of the models. researchgate.net
Table 1: Performance of a Support Vector Machine (SVM) QSAR Model for Predicting PIP4K2A Inhibitory Activity of 1,7-Naphthyridine Analogues nih.gov
| Parameter | Value |
| R (Training Set) | 0.9845 |
| Q (External Test Set) | 0.8793 |
This interactive table summarizes the high predictive performance of the SVM model.
Identification of Descriptors for SAR
A key outcome of QSAR modeling is the identification of molecular descriptors that are most influential in determining the biological activity. These descriptors provide valuable insights into the structure-activity relationship (SAR), highlighting the structural features that are either beneficial or detrimental to the desired activity.
In the QSAR study of 1,7-naphthyridine analogues as PIP4K2A inhibitors, a genetic function approximation (GFA) algorithm was used for feature selection. nih.gov This process identified seven key descriptors that were most relevant for describing the inhibitory activity. These included topological descriptors (ATSC7p, MATS8c, MATS6i), and Burden modified eigenvalue descriptors (SpMin2_Bhv, SpMin5_Bhe), which relate to molecular topology and electronic properties. nih.gov The analysis of the signs of the coefficients for these descriptors in the MLR model revealed that an increase in the physicochemical parameter associated with SpMin2_Bhv would lead to lower inhibitory activity, while SpMin5_Bhe correlated positively with activity. nih.gov
For other naphthyridine derivatives, different sets of descriptors have been found to be important. For instance, in a QSAR study of naphthyridine derivatives as HIV-1 integrase inhibitors, properties like polarizability, mass, valence connectivity index, lowest unoccupied molecular orbital (LUMO) energy, and dielectric energy were identified as significant. researchgate.net Another study on tricyclic phthalimide (B116566) analogs highlighted the importance of atomic mass, electronegativity, and atomic polarizability. researchgate.net The 3D-QSAR contour maps from CoMFA and CoMSIA studies provide a visual representation of the SAR, indicating regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable for activity. koreamed.org For a series of cytotoxic naphthyridine derivatives, the contour maps suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were important for their activity against several human cancer cell lines. koreamed.org
Patent Landscape and Drug Discovery Initiatives
Patent Analysis for 1,7-Naphthyridine-4-carboxylic Acid Derivatives
A review of the patent literature reveals a strong and ongoing interest in this compound derivatives from pharmaceutical companies and research institutions. These patents cover a broad spectrum of chemical structures and therapeutic applications, highlighting the scaffold's potential in addressing various unmet medical needs.
Key Patented Structures and Their Claims
Patents in this area typically claim novel 1,7-naphthyridine (B1217170) derivatives with specific substitution patterns that are asserted to be responsible for their therapeutic effects. For instance, a patent application discloses a method for synthesizing 1,7-naphthyridine derivatives, emphasizing the importance of intermediates like 8-chloro-1,7-naphthyridine-3-carbaldehyde (B11901805) in the construction of these complex molecules. google.com Another patent describes 1,7-naphthyridine derivatives with claims to their utility as pharmaceutical products. googleapis.com
A notable example is the patent for 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid, a PDE4 inhibitor developed for Chronic Obstructive Pulmonary Disease (COPD). acs.org The claims in this patent focus on the specific substitution at the 6- and 8-positions of the 1,7-naphthyridine ring, which are crucial for its biological activity. Similarly, patents have been granted for 1,7-naphthyridine-based inhibitors of the kinase PIP4K2A, with specific claims on the substitution patterns that confer high potency and selectivity. researchgate.net
The following table provides a glimpse into the diversity of patented structures.
| Patent/Source | Key Structure/Claim |
| WO2021120953A1 | Method for synthesizing 1,7-naphthyridine derivatives, highlighting the use of 8-chloro-1,7-naphthyridine-3-carbaldehyde as a key intermediate. google.com |
| EP0198456A2 | Claims novel 1,7-naphthyridine derivatives and their acid addition salts with various pharmacological effects. google.com |
| J. Med. Chem. 2015, 58, 23, 9345–9350 | Describes the optimization of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid as a PDE4 inhibitor. acs.org |
| J. Med. Chem. 2021, 64, 21, 15638–15664 | Details the discovery of potent and highly selective 1,7-naphthyridine-based inhibitors of the kinase PIP4K2A. researchgate.net |
Therapeutic Areas Covered by Patents
The therapeutic areas claimed in patents for this compound derivatives are extensive. Early patents highlighted their potential for a variety of effects, including anticholinergic, cardiotonic, diuretic, bronchodilator, anti-acetylcholine, anti-inflammatory, and analgesic properties. googleapis.comgoogle.com This broad initial scope has since narrowed to more specific and well-defined therapeutic targets.
More recent and focused research has led to patents in the following key areas:
Oncology: A significant number of patents focus on the use of 1,7-naphthyridine derivatives as anticancer agents. For example, they have been investigated as inhibitors of Son of sevenless homolog 1 (SOS1) for treating KRAS-mutated cancers. nih.gov They have also been explored as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) and PIP4K2A, both of which are promising targets in cancer therapy. researchgate.netnih.gov
Inflammatory Diseases: The anti-inflammatory potential of this scaffold is a recurring theme. Derivatives have been patented as inhibitors of phosphodiesterase 4 (PDE4) for the treatment of inflammatory conditions like COPD. acs.org
Infectious Diseases: The 1,7-naphthyridine core is related to the quinolone and naphthyridine antibiotics. nih.gov While the provided search results focus more on other therapeutic areas, the structural similarity suggests potential for antimicrobial applications.
Cardiovascular Diseases: Initial patents mentioned cardiotonic and diuretic effects, suggesting potential applications in heart disease and hypertension. google.com
Integration into Drug Discovery Pipelines
The promising biological activities of this compound derivatives have led to their integration into various stages of the drug discovery pipeline, from initial screening to lead optimization and even repurposing efforts.
High-Throughput Screening Campaigns
High-throughput screening (HTS) is a common starting point for identifying novel drug candidates. The 1,7-naphthyridine scaffold has been included in HTS campaigns to identify hits against various biological targets. For instance, an unbiased cell-based screening approach led to the identification of a lead compound with potent DHODH inhibitory activity, which was subsequently optimized to develop more potent analogues. nih.gov Similarly, HTS was employed to identify initial hits for PIP4K2A inhibitors, which were then developed into highly potent and selective compounds. researchgate.net Drug repurposing screens, a form of HTS, have also been used to test large libraries of compounds, which may include 1,7-naphthyridine derivatives, against new disease targets like SARS-CoV-2. frontiersin.org
Lead Optimization Programs
Once a promising "hit" is identified from an HTS campaign, it enters a lead optimization program. This iterative process involves synthesizing and testing analogues of the initial hit to improve its potency, selectivity, and pharmacokinetic properties.
Several studies highlight the successful lead optimization of this compound derivatives:
SOS1 Inhibitors: A scaffold hopping strategy was used to design and optimize a series of novel 1,7-naphthyridine derivatives as SOS1 inhibitors. This led to the identification of a lead compound with potent activity and favorable pharmacokinetic profiles. nih.gov
DHODH Inhibitors: A structure-guided approach was used to develop improved DHODH inhibitors. This involved designing analogues to form new interactions with the target enzyme, resulting in the discovery of potent quinoline-based and 1,7-naphthyridine analogues. nih.gov
PDE4 Inhibitors: Optimization of a series of PDE4 inhibitors, with a focus on improving solubility and pharmacokinetics, led to the development of a clinical candidate. acs.org
PIP4K2A Inhibitors: Following an HTS campaign, a lead optimization program was initiated to improve the properties of the initial hits. This involved synthesizing and testing a range of analogues to enhance potency and metabolic stability. researchgate.net
The 1,7-naphthyridine scaffold, and specifically derivatives of this compound, have garnered significant attention in medicinal chemistry, leading to a number of patents and drug discovery programs. These efforts have primarily focused on the development of inhibitors for various enzymes and receptors implicated in a range of diseases.
Patent Landscape
A review of the patent landscape reveals active research and development around 1,7-naphthyridine derivatives by major pharmaceutical companies. Notably, patents have been filed for various substituted 1,7-naphthyridines, indicating their potential as therapeutic agents. For instance, a class of 8-aryl-1,7-naphthyridines has been patented for their utility as phosphodiesterase 4 (PDE4) inhibitors, particularly for oral administration in the treatment of asthma. googleapis.com
International patent collections show filings from companies like Pfizer for naphthyridine derivatives targeting the Nav1.7 sodium channel for pain management and as antibacterial agents. wipo.int Bayer has also been active in this space, with patents for processes to prepare substituted 1,7-naphthyridine compounds. justia.com These patents underscore the perceived value and commercial interest in this heterocyclic system.
| Patent Focus | Assignee/Applicant | Therapeutic Target/Use | Reference |
|---|---|---|---|
| 8-Aryl-1,7-naphthyridines | Not specified in source | PDE4 inhibitors for asthma | googleapis.com |
| Naphthyridine Derivatives | Pfizer Inc. | Nav1.7 inhibitors for pain, antibacterial agents | wipo.int |
| Preparation of 2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine | Bayer AG, Bayer Pharma AG | Not specified | justia.com |
Drug Discovery Initiatives
Several drug discovery programs have been initiated to explore the therapeutic potential of this compound derivatives across different disease areas.
Phosphodiesterase 4 (PDE4) Inhibitors: A significant focus has been on the development of PDE4 inhibitors for inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD). One notable example is the discovery and optimization of 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid . acs.orgacs.org This compound emerged from an optimization program aimed at improving the solubility and pharmacokinetic properties of an earlier series of inhibitors. acs.orgacs.org The research highlighted the importance of the carboxylic acid moiety for modulating the compound's properties. acs.org A scalable, six-step synthesis for this clinical candidate has also been developed. researchgate.net
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: The 1,7-naphthyridine core has been utilized to design inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis. nih.gov These inhibitors have potential applications in treating autoimmune diseases and cancer. nih.gov Structure-guided design led to the development of potent 1,7-naphthyridine analogues, such as compound 46 , which forms a novel hydrogen bond with the Y356 residue in the DHODH binding pocket. nih.gov
Antileishmanial Agents: In the realm of neglected tropical diseases, 8-hydroxy-1,7-naphthyridine derivatives have been investigated for their activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov An initial lead compound showed weak efficacy in a mouse model, which prompted further optimization efforts. nih.gov
| Compound/Series | Therapeutic Target | Potential Indication | Key Research Finding | Reference |
|---|---|---|---|---|
| 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)trans-cyclohexanecarboxylic acid | PDE4 | COPD | Improved solubility and pharmacokinetic profile compared to parent compounds. acs.org | acs.orgacs.org |
| 1,7-Naphthyridine 46 | DHODH | Autoimmune diseases, Cancer | Forms a novel hydrogen bond with Y356 in the DHODH binding pocket. nih.gov | nih.gov |
| 8-Hydroxy-1,7-naphthyridine derivatives | Not fully elucidated (potential metal chelation) | Visceral Leishmaniasis | Early compounds demonstrated weak in vivo efficacy and were hampered by glucuronidation. nih.gov | nih.gov |
Challenges and Future Directions in Drug Development
Despite the promising biological activities of this compound derivatives, several challenges remain in their development as therapeutic agents. Addressing these challenges will be crucial for the future success of this compound class.
Challenges in Drug Development
Synthetic Complexity: The synthesis of substituted 1,7-naphthyridines can be challenging. For instance, the synthesis of C6-substituted 1,7-naphthyridines has presented obstacles, with some reactions requiring harsh conditions that are not always compatible with other functional groups. nih.gov The development of scalable synthetic routes is also a significant hurdle that needs to be overcome for clinical and commercial production. researchgate.net
Physicochemical Properties: Achieving optimal physicochemical properties, particularly aqueous solubility, is a common challenge. acs.org Poor solubility can negatively impact bioavailability and therapeutic efficacy. While the carboxylic acid group can be beneficial, further modifications are often necessary to fine-tune the solubility and pharmacokinetic profile of these compounds. acs.org
Metabolic Instability: Metabolic instability, such as glucuronidation of hydroxylated naphthyridine derivatives, can lead to rapid clearance and limit in vivo efficacy. nih.gov This necessitates the design of analogues that block or reduce the susceptibility to metabolic enzymes.
Selectivity and Off-Target Effects: Ensuring selectivity for the intended biological target is paramount to minimize off-target effects and associated toxicities. In the case of the 8-hydroxy naphthyridine series for leishmaniasis, it was discovered that the mode of action likely involved the sequestration of divalent metal cations, a mechanism that could lead to poor tolerability in vivo. nih.gov
On-Target Side Effects: Even when a compound is highly selective, on-target effects can lead to undesirable side effects. For example, PDE4 inhibitors are known to cause nausea and emesis, which can limit their clinical utility. acs.orgacs.org
Future Directions
The future development of this compound-based drugs will likely focus on several key areas:
Design of Novel Derivatives: There is a continuing need to design and synthesize novel derivatives with improved solubility, metabolic stability, and selectivity. acs.orgnih.gov This will involve exploring a wider range of substituents on the naphthyridine core and employing rational, structure-based drug design approaches.
Exploration of New Therapeutic Targets: The versatility of the 1,7-naphthyridine scaffold suggests its potential for a broader range of therapeutic targets beyond those already explored. Future research could investigate its utility in other disease areas where modulation of specific enzymes or receptors is beneficial. wipo.int
Advanced Synthetic Methodologies: The development of more efficient, robust, and scalable synthetic methods is crucial. researchgate.net This includes the use of modern synthetic techniques like cross-coupling reactions to facilitate the synthesis of diverse libraries of 1,7-naphthyridine derivatives for high-throughput screening. researchgate.net
Understanding and Mitigating Toxicity: A deeper understanding of the mechanisms underlying the toxicity and side effects of this class of compounds is needed. This knowledge will enable the design of safer and better-tolerated drug candidates. nih.gov
Future Perspectives and Research Directions
Exploration of Novel Therapeutic Applications
While the broader naphthyridine class is well-known for its antibacterial agents, the 1,7-naphthyridine (B1217170) core is being investigated for a diverse range of new therapeutic roles. researchgate.net Research is expanding beyond traditional applications to address unmet medical needs in various disease areas.
Derivatives of the 1,7-naphthyridine scaffold have shown promise in several areas:
Oncology: Certain derivatives have been synthesized and evaluated for their anticancer and immunomodulatory activities. tandfonline.com For example, SNS-595, a 1,8-naphthyridine (B1210474) derivative, is a known topoisomerase II inhibitor that has progressed to clinical trials, indicating the potential of the naphthyridine core in cancer chemotherapy. tandfonline.com Future work will likely focus on modifying the 1,7-naphthyridine-4-carboxylic acid core to target other cancer-specific pathways.
Inflammatory Diseases: Anti-inflammatory effects have been noted in various naphthyridine compounds. google.comnih.gov Research into potent and selective inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade, has identified 1,7-naphthyridine derivatives as a promising class of oral therapies for conditions like asthma and chronic obstructive pulmonary disease (COPD). researchgate.net
Kinase Inhibition: The scaffold is a valuable starting point for developing kinase inhibitors. Potent and highly selective inhibitors of PIP4K2A, a lipid kinase, have been developed from a 1,7-naphthyridine base, which could have implications for various cellular processes and diseases. acs.org
Central Nervous System (CNS) Disorders: Some naphthyridine derivatives have been explored for their potential to treat neurological diseases such as depression and Alzheimer's disease. researchgate.net
Other Applications: Pharmacological studies have revealed that certain 1,7-naphthyridine derivatives possess strong anticholinergic, cardiotonic, diuretic, and analgesic effects, suggesting their utility in treating a wide array of conditions including heart disease, hypertension, and pain. google.com
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of this compound derivatives is crucial for drug discovery and development. Researchers are moving beyond traditional methods to develop more advanced and scalable synthetic routes.
Key areas of development include:
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and synthesizing aryl-substituted 1,7-naphthyridines. researchgate.net This methodology allows for the introduction of diverse substituents, which is essential for structure-activity relationship (SAR) studies. researchgate.netnih.gov Overcoming challenges such as the potential for nitrogen coordination to the palladium catalyst remains an area of focus. researchgate.net
One-Pot Procedures: Efficient one-pot syntheses are being developed to construct complex naphthyridine systems rapidly. These methods, which may combine steps like cross-coupling and SNAr reactions, improve efficiency and reduce waste. researchgate.net
Tandem Reactions: The development of tandem procedures, such as a nitrile hydration/cyclization sequence, allows for the mild and efficient construction of the core naphthyridine ring system. acs.org
Scalable Synthesis: As lead compounds progress, the development of scalable synthetic routes becomes paramount. Research is underway to adapt laboratory-scale syntheses for larger-scale production, ensuring that promising drug candidates can be manufactured in sufficient quantities for extensive testing and potential commercialization. google.com
The table below summarizes some advanced synthetic methods applied to naphthyridine scaffolds.
| Methodology | Description | Application Example | Reference |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Synthesis of 6,8-disubstituted 1,7-naphthyridines as PDE4D inhibitors. | researchgate.net |
| Pfitzinger Condensation | A reaction used to synthesize quinoline (B57606) and related heterocyclic systems. | Utilized in the synthesis of quinoline and 1,7-naphthyridine core analogues as DHODH inhibitors. | nih.gov |
| Tandem Nitrile Hydration/Cyclization | A procedure to form 1,6-naphthyridine-5,7-diones under mild conditions, which can be further functionalized. | Rapid synthesis of highly substituted 1,6-naphthyridines. | acs.org |
| One-Pot Difunctionalization | Sequential reactions in a single flask to introduce multiple substituents onto a core structure. | Used on 1,6-naphthyridine-5,7-ditriflates to create diverse drug-like products. | acs.org |
Application of Artificial Intelligence and Machine Learning in Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.govresearchgate.net For the this compound scaffold, these technologies offer significant potential.
Future applications include:
De Novo Drug Design: Generative AI models can design novel 1,7-naphthyridine derivatives from scratch. mdpi.com These models learn from vast datasets of existing molecules to propose new structures with a high probability of possessing desired therapeutic effects and drug-like properties. nih.gov
Property Prediction: ML algorithms are adept at building quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new 1,7-naphthyridine designs, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net
Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for target molecules. By analyzing known chemical reactions, these platforms can suggest step-by-step pathways, saving time and resources in the lab. nih.gov
Target Identification: AI can analyze biological data to identify and validate new protein targets for which this compound derivatives could be effective modulators. researchgate.net
Biophysical Studies of Target Interactions
A deep understanding of how a drug molecule interacts with its biological target is fundamental to rational drug design. Future research will increasingly rely on sophisticated biophysical techniques to elucidate the binding mechanisms of this compound derivatives.
Key techniques and their applications include:
X-ray Crystallography: Obtaining co-crystal structures provides a high-resolution, three-dimensional view of the drug-target complex, revealing specific interactions like hydrogen bonds and salt bridges that are critical for binding affinity and selectivity. acs.org
Spectroscopic Methods: Techniques such as UV-Vis, fluorescence, and circular dichroism (CD) spectroscopy are used to study binding events, particularly for targets like DNA. researchgate.net These methods can determine binding modes (e.g., groove binding vs. intercalation) and quantify binding affinities.
Thermal Shift Assays (TSA): TSA is a valuable tool for confirming direct target engagement. acs.org A significant shift in the melting temperature of a target protein upon ligand binding provides strong evidence of a direct interaction. nih.gov
Molecular Docking and Simulation: Computational methods like molecular docking predict the preferred binding pose of a ligand within a target's active site. researchgate.netnih.gov Molecular dynamics simulations can then be used to study the stability of these interactions over time.
The following table highlights biophysical methods used to study the interactions of naphthyridine derivatives.
| Technique | Purpose | Finding Example | Reference |
| Thermal Shift Assay (TSA) | Confirms direct binding of a compound to its target protein. | A 10.3 K temperature shift indicated strong stabilization of PIP4K2A upon compound binding. | acs.org |
| Fluorescence Spectroscopy | Investigates binding mechanisms and quenching processes. | Used to show that naphthyridine probes bind to DNA via a static quenching mechanism. | researchgate.net |
| Circular Dichroism (CD) | Delineates the mode of interaction with chiral macromolecules like DNA. | Confirmed a groove binding mode of interaction for naphthyridine derivatives with DNA. | researchgate.net |
| Molecular Docking | Predicts the binding pose and interactions at the active site. | Corroborated that 8-hydroxy-1,6-naphthyridine-7-carboxamides bind at the active site of HCMV pUL89-C. | nih.gov |
| Fluorescent Probe Displacement | Determines if a compound binds to a specific site by competing with a known fluorescent ligand. | Showed that certain inhibitors were not competitive with respect to the FPP substrate binding site. | nih.gov |
Clinical Translation and Development Considerations
The ultimate goal of medicinal chemistry research is the development of new medicines. The translation of a promising this compound derivative from a laboratory discovery to a clinical candidate requires careful navigation of several preclinical and development challenges.
Key considerations for the future include:
Pharmacokinetic Optimization: Early assessment and optimization of DMPK (drug metabolism and pharmacokinetic) properties are critical. Future lead optimization efforts will need to focus on improving properties such as oral absorption, metabolic stability, and aqueous solubility to ensure that the drug can reach its target in the body effectively. acs.org
Selectivity and Off-Target Effects: Ensuring that a drug candidate is highly selective for its intended target is crucial to minimizing side effects. Naphthyridine-based quinolone antibiotics, for example, have seen their use limited in some cases due to toxicity issues. nih.gov Future research must prioritize rigorous selectivity profiling against a wide range of related and unrelated targets.
Preclinical to Clinical Transition: The path to clinical trials involves comprehensive preclinical studies to establish a safety profile. For derivatives of this compound, this will involve scaling up synthesis, formulation development, and toxicology studies in relevant animal models.
Biomarker Development: Identifying and validating biomarkers that can predict a patient's response to a new drug or monitor its efficacy can significantly improve the chances of success in clinical trials. Future work could involve discovering biomarkers associated with the targets of novel 1,7-naphthyridine derivatives.
Several naphthyridine-based drugs have successfully navigated this path, while others have faced challenges, providing valuable lessons for future development projects. nih.gov
Q & A
Q. What are the primary synthetic routes for preparing 1,7-Naphthyridine-4-carboxylic acid and its derivatives?
Methodological Answer: The synthesis of this compound typically involves hydrolysis of esters or hydrogenolysis of benzyl esters. Key methods include:
- Alkaline Hydrolysis : Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate reacts with 5M NaOH at 95°C for 1 hour to yield 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylic acid (93% yield) .
- Acidic Hydrolysis : Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate undergoes reflux with HCl in ethanol/water to form the carboxylic acid derivative (81% yield) .
- Hydrogenolysis : Benzyl esters (e.g., benzyl 7-methyl-8-oxo-5-phenyl-7,8-dihydro-1,7-naphthyridine-6-carboxylate) are reduced using Pd/C and H₂ in methanol to produce the carboxylic acid (89% yield) .
Q. Table 1: Comparison of Synthesis Routes
| Method | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | Ethyl ester derivatives | NaOH (5M), 95°C, 1 h | 93% | |
| Acidic Hydrolysis | Ethyl/benzyl esters | HCl, H₂O/EtOH, reflux | 81% | |
| Hydrogenolysis | Benzyl esters | Pd/C, H₂, MeOH, 20°C | 89% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- FTIR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- ¹H NMR : Confirms substituent positions and hydrogen environments (e.g., aromatic protons at δ 8.02–9.11 ppm in naphthyridine derivatives) .
- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 390.2 for a 1,8-naphthyridine analog) .
- Elemental Analysis : Ensures stoichiometric purity of C, H, N, and O .
Advanced Research Questions
Q. What experimental strategies are recommended for optimizing reaction yields in the synthesis of this compound derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Use Pd/C for hydrogenolysis to minimize side reactions .
- Temperature Control : Higher temperatures (e.g., 95°C) improve ester hydrolysis efficiency but may degrade sensitive substituents .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amidation reactions, as seen in coupling with amines .
- pH Adjustment : Alkaline conditions (pH >12) prevent premature protonation of intermediates during hydrolysis .
Q. How should researchers address contradictory data in the literature regarding the reactivity of this compound?
Methodological Answer: Contradictions (e.g., varying yields in decarboxylation or substitution reactions) require:
- Replication Studies : Reproduce reported conditions (e.g., decarboxylation of 7-methyl-4,8-dioxo derivatives at reflux) to verify outcomes .
- Cross-Validation : Use multiple characterization techniques (e.g., NMR + HPLC) to confirm product identity .
- Computational Modeling : Apply DFT calculations to predict reaction pathways and identify steric/electronic bottlenecks .
Q. What are the current challenges in functionalizing the 1,7-Naphthyridine core at specific positions, and what methods show promise?
Methodological Answer: Challenges include regioselectivity and steric hindrance. Promising approaches:
- Directed C-H Activation : Use directing groups (e.g., carboxylic acids) to functionalize C-3 or C-6 positions .
- Nucleophilic Substitution : React halogenated derivatives (e.g., 2,4-dichloro-1,7-naphthyridine) with amines or thiols to install substituents .
- Microwave-Assisted Synthesis : Accelerate cyclization steps for heterocyclic derivatives (e.g., oxazolo-naphthyridines) .
Q. Table 2: Functionalization Reactions
| Reaction Type | Reagents/Conditions | Key Products | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amines, DMF, 80°C | Amino-substituted naphthyridines | |
| Decarboxylation | Acidic reflux (HCl, H₂O) | Deoxygenated naphthyridines | |
| Amidation | Carbodiimide coupling agents | Carboxamide derivatives |
Q. How can computational chemistry be integrated into the design of novel this compound analogs?
Methodological Answer: Computational tools aid in:
Q. Safety and Handling Considerations
- Toxicity Data : Limited acute/chronic toxicity data exist; handle using PPE (gloves, goggles) in fume hoods .
- Degradation : Avoid long-term storage due to potential decomposition; monitor via TLC/HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
